molecular formula C24H20N2O2 B2709010 2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione CAS No. 38353-74-1

2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2709010
Key on ui cas rn: 38353-74-1
M. Wt: 368.436
InChI Key: LZAIRBJNYURIBT-UHFFFAOYSA-N
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Patent
US07230001B1

Procedure details

A mixture of 75 g (0.235 mol) of 1-(diphenylmethyl)-3-(methanesulphonyloxy)-azetidine, 47.1 g (0.254 mol) of potassium phthalimide and 800 ml of dimethylformamide was refluxed for 1½ hours, during which time a fine precipitate gradually settled out. After cooling the precipitate was filtered off and the solvent was evaporated off in vacuo, finally under a high vacuum. The colourless residue crystallised when left to stand. Yield: 78.0 g (90% of theoretical). Rf=0.95 (El N).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:23]1(=[O:33])[NH:27][C:26](=[O:28])[C:25]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]12.[K]>CN(C)C=O>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10]([N:27]3[C:26](=[O:28])[C:25]4=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]4[C:23]3=[O:33])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,^1:33|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OS(=O)(=O)C)C1=CC=CC=C1
Name
Quantity
47.1 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1½ hours, during which time a fine precipitate
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off in vacuo, finally under a high vacuum
CUSTOM
Type
CUSTOM
Details
The colourless residue crystallised when
WAIT
Type
WAIT
Details
left

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1C(C=2C(C1=O)=CC=CC2)=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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